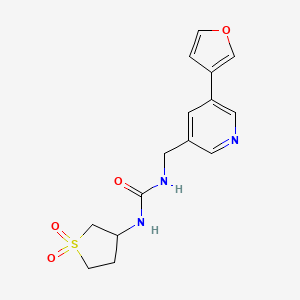
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Descripción
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-15(18-14-2-4-23(20,21)10-14)17-7-11-5-13(8-16-6-11)12-1-3-22-9-12/h1,3,5-6,8-9,14H,2,4,7,10H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDTZKDREWKFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Urea derivatives are extensively studied for their pharmacological and material science applications. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and inferred biological implications.
Structural Analogues
a. 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)
- Key Differences :
- Implications: Sulfone vs. Aromatic Systems: The pyridine-furan system in the target compound may enhance π-π stacking interactions vs. the electron-deficient trifluoromethyl-phenyl group in 7n, which is optimized for hydrophobic binding.
b. Other Urea Derivatives
- Substituent Trends :
- Electron-withdrawing groups (e.g., -CF3, -Cl in 7n) are common in kinase inhibitors to modulate binding affinity.
- Hybrid heterocycles (e.g., pyridine-furan in the target compound) are emerging in antimicrobial and anti-inflammatory agents due to dual hydrogen-bonding and aromatic interactions.
Physicochemical and Pharmacokinetic Properties
- logP : The sulfone group likely reduces lipophilicity (lower logP) compared to 7n, which has a highly lipophilic trifluoromethyl group.
- Solubility : Increased polarity from the sulfone may enhance aqueous solubility, a common trend in sulfone-containing drugs.
- Metabolic Stability : The absence of a thioether (prone to oxidation) in the target compound suggests improved metabolic stability vs. 7n.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


